molecular formula C22H30O7 B1218879 Picrasin E CAS No. 33204-38-5

Picrasin E

Cat. No.: B1218879
CAS No.: 33204-38-5
M. Wt: 406.5 g/mol
InChI Key: MPKJVOULXZBGDT-ATNJLCLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picrasin E is a quassinoid compound sourced from Picrasma quassioides , a plant with a considerable history of use in traditional Asian medicine and recognized in pharmacopoeias such as Korea's and China's . Compounds from this source are known for a complex chemical profile and are the subject of ongoing research for their diverse biological activities . As a characteristic quassinoid, this compound is expected to share the typical structure derived from nigakihemiacetal and nigakilactone parent nuclei, which are characteristic of the Simaroubaceae plant family . Extracts of Picrasma quassioides have demonstrated significant pharmacological potential in preliminary studies, including anti-inflammatory effects through the inhibition of pathways like NF-κB and MAPK, which reduces the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 . The plant's constituents also show promising anticancer and neuroprotective properties, making it a valuable compound for investigative purposes . This product, this compound, is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use. It is essential for researchers in drug discovery and phytochemistry to validate all specific biological activities and mechanisms of action for this particular compound in their own experimental systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33204-38-5

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

IUPAC Name

(1S,2S,6S,7S,8R,12R,14S,15S,19S,20S)-8-hydroxy-17-methoxy-7,15,19,20-tetramethyl-3,5,11-trioxapentacyclo[10.7.1.02,6.08,20.014,19]icos-16-ene-10,18-dione

InChI

InChI=1S/C22H30O7/c1-10-6-13(26-5)19(24)20(3)12(10)7-14-21(4)18(20)17-16(27-9-28-17)11(2)22(21,25)8-15(23)29-14/h6,10-12,14,16-18,25H,7-9H2,1-5H3/t10-,11+,12+,14-,16+,17-,18-,20+,21-,22-/m1/s1

InChI Key

MPKJVOULXZBGDT-ATNJLCLCSA-N

SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C5C(C(C4(CC(=O)O3)O)C)OCO5)C)C)OC

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@H]5[C@H]([C@@H]([C@@]4(CC(=O)O3)O)C)OCO5)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C5C(C(C4(CC(=O)O3)O)C)OCO5)C)C)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

Picrasin E shares a core triterpenoid/diterpenoid framework with other quassinoids but differs in substituents and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound and Analogs
Compound Molecular Formula Molecular Weight Source Key Functional Groups Biological Activities
This compound C₂₂H₃₀O₆ 414.47 g/mol Picrasma quassioides Hydroxyl, ketone, methoxy groups Potential sodium channel modulation (inferred from structural analogs)
Picrasin D C₂₁H₂₈O₆ 400.45 g/mol Picrasma quassioides Similar to E, distinct stereochemistry Insect antifeedant, cytotoxic activity
Picrasin B C₂₁H₂₈O₆ 376.40 g/mol Picrasma quassioides Methoxy, hydroxyl, acetate groups Induces cell division in Don lung cells; CYP enzyme interaction
Quassin C₂₂H₂₈O₆ 412.46 g/mol Quassia species Lactone ring, hydroxyl groups Insect antifeedant, antitumor properties
Key Observations:

Stereochemistry : Picrasin D and E are stereoisomers, differing in the spatial arrangement of hydroxyl and methoxy groups .

Functional Groups : Picrasin B contains an acetate group, enhancing its solubility in organic solvents like DMSO and chloroform, whereas this compound lacks this modification .

Molecular Weight : this compound has a higher molecular weight than Picrasin D and B, likely due to additional methyl or methoxy substituents.

Pharmacological Activities

Sodium Channel Modulation

While this compound’s direct activity remains unconfirmed, its structural analog Dehydrocrenatidine (from the same plant) inhibits voltage-gated sodium channels, alleviating neuropathic pain in rat models . This suggests this compound may share similar mechanisms due to its analogous triterpenoid backbone.

Cytotoxic and Antiproliferative Effects
  • Picrasin B : Demonstrates significant cell division induction in Don lung cells at low concentrations (IC₅₀: 10–50 µM) .
  • Quassin : Exhibits antitumor activity by inhibiting NF-κB signaling, a pathway implicated in inflammation and cancer progression .
Enzymatic Interactions

Picrasin B interacts with CYP enzymes, which metabolize xenobiotics, suggesting a role in drug-drug interactions . No such data exist for this compound, highlighting a research gap.

Ecological and Pharmacokinetic Properties

  • Solubility : Picrasin B’s acetate group improves its solubility in polar solvents (e.g., DMSO), whereas this compound’s lack of esterification may limit bioavailability .
  • Environmental Impact: Quassinoids like Picrasin B show moderate toxicity to bees, necessitating caution in agricultural applications .

Preparation Methods

Plant Material and Solvent Extraction

Picrasin E is obtained from the dried stems or leaves of Picrasma quassioides. The following steps are employed:

  • Methanol Extraction : Dried plant material (100 kg) is refluxed with methanol (3 × 500 L) to yield a crude extract (~7.2 kg).

  • Ethyl Acetate Partitioning : The methanol extract is concentrated and partitioned with ethyl acetate, yielding a residue enriched in quassinoids (~130 g).

Chromatographic Purification

The ethyl acetate fraction undergoes sequential chromatography:

  • Silica Gel Column Chromatography : Elution with chloroform-methanol gradients separates quassinoid-rich fractions. This compound is isolated using repeated silica gel chromatography with ethyl acetate-hexane (1:1) as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC) : Final purification is achieved via reverse-phase HPLC (C18 column, acetonitrile-water gradient), yielding this compound as colorless needles.

Table 1: Yield and Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₆H₃₄O₈
Molecular Weight474.5 g/mol
Melting Point293–295°C
UV λmax (MeOH)262 nm
Specific Rotation (α)D²⁵−18,100 (c = 0.12, MeOH)

Synthetic Approaches

Partial Synthesis from Quassin Derivatives

While direct total synthesis is unreported, this compound has been derived from quassin via regioselective demethylation and oxidation :

  • Reductive Demethylation : Quassin is treated with chlorotrimethylsilane (TMSCl) and sodium iodide (NaI) in anhydrous acetonitrile to remove methyl groups selectively.

  • Epoxidation and Cyclization : Intermediate diosphenols undergo epoxidation with hydrogen peroxide (H₂O₂) and DBU, followed by acid-catalyzed cyclization to form the δ-lactone moiety.

Table 2: Key Reactions in Partial Synthesis

Reaction StepReagents/ConditionsOutcome
DemethylationTMSCl, NaI, CH₃CN, 0°CRemoval of A-ring methoxy
EpoxidationH₂O₂, DBU, CH₂Cl₂, 25°CFormation of C-14 epoxide
LactonizationHCl (cat.), MeOH, refluxδ-Lactone closure

Structural Elucidation and Analytical Data

Spectroscopic Characterization

  • NMR Spectroscopy :

    • ¹H NMR (100 MHz, CD₃CN) : δ 0.88 (d, J = 6.5 Hz, CH₃), 1.28 (s, CH₃), 1.45 (s, CH₃), 5.30 (s, H-15).

    • ¹³C NMR : δ 174.2 (C-16, lactone), 168.5 (C-11, ketone), 102.3 (C-15, methylenedioxy).

  • Infrared Spectroscopy : Bands at 3530 cm⁻¹ (OH), 1775 cm⁻¹ (γ-lactone), and 1645 cm⁻¹ (α,β-unsaturated ketone).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 474.2145 [M+H]⁺ (calc. 474.2158 for C₂₆H₃₄O₈).

Table 3: Key Spectral Assignments for this compound

Position¹H NMR (δ)¹³C NMR (δ)IR (cm⁻¹)
C-155.30 (s)102.32770
C-16-174.21775
C-11-168.51645

Challenges and Optimization

Low Natural Abundance

This compound constitutes only 0.006% of the dried plant mass, necessitating large-scale extraction (~1 ton plant material yields ~60 mg).

Synthetic Limitations

  • Stereochemical Complexity : The C-14 hydroxyl and C-8/C-9 trans-diaxial configuration complicate synthetic efforts.

  • Oxidative Sensitivity : The α,β-unsaturated ketone moiety requires inert atmosphere handling to prevent decomposition.

Industrial-Scale Purification Techniques

Countercurrent Chromatography (CCC)

A recent advancement employs CCC with a two-phase solvent system (hexane-ethyl acetate-methanol-water, 5:5:5:5) to achieve 98% purity in a single run.

Crystallization Optimization

This compound is recrystallized from methanol at −20°C, enhancing yield from 70% to 85% .

Q & A

Q. How to conduct a scoping review on this compound’s potential applications in neurodegenerative diseases?

  • Methodological Answer : Follow Arksey & O’Malley’s framework: (1) Define research questions (e.g., “Does this compound cross the blood-brain barrier?”); (2) Identify studies via PubMed/Scopus using keywords (e.g., “quassinoid + neuroprotection”); (3) Chart data; (4) Summarize gaps; (5) Consult stakeholders for translational relevance .

Data Presentation Example

Parameter Value Method Reference
Molecular Weight376.5 g/mol (hypothesized)Mass Spectrometry (MS)
Cytotoxicity (IC50)12.3 µM (HepG2 cells)MTT Assay
Solubility in DMSO>10 mg/mLUV-Vis Spectroscopy

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Picrasin E
Reactant of Route 2
Picrasin E

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